N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-Difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to fluorine-containing compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMWFYZCFGIGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: CHFNS
Molecular Weight: 284.28 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity: Compounds similar to this compound showed promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 25 μg/mL for some derivatives .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Derivative A | S. aureus | 25 |
| Derivative B | E. coli | 30 |
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. For instance:
- In vitro Studies: this compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported at approximately 9.6 µM for MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.6 |
| HepG2 | 15.5 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells.
Anticonvulsant Activity
The anticonvulsant effects of compounds containing the thiadiazole ring have been explored through various models:
- MES and PTZ Models: In studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods, compounds with similar structures provided significant protection against seizures at doses of 100 mg/kg .
| Model | Protection (%) at 100 mg/kg |
|---|---|
| MES | 66.67 |
| PTZ | 80 |
Case Studies
Several studies have illustrated the efficacy of thiadiazole derivatives in biological assays:
- Anticancer Study: A derivative similar to this compound exhibited selective cytotoxicity against K562 leukemia cells with an IC50 value of 7.4 µM. Molecular modeling suggested strong interactions with the Bcr-Abl protein kinase .
- Antimicrobial Evaluation: A series of thiadiazole derivatives were synthesized and tested for their antimicrobial properties against plant pathogens like Xanthomonas oryzae. Some compounds showed inhibition rates exceeding those of established bactericides .
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of thiadiazole derivatives, including those related to N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis and protein function .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| This compound | E. coli | 85% |
| Thiadiazole Derivative A | S. aureus | 90% |
| Thiadiazole Derivative B | K. pneumoniae | 80% |
Antifungal Activity
The compound also exhibits antifungal properties. Research has indicated that derivatives of 1,3,4-thiadiazole can inhibit fungal growth against species such as Aspergillus niger and Candida albicans. The antifungal activity is often attributed to the disruption of fungal cell membranes and metabolic pathways .
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| This compound | A. niger | 75% |
| Thiadiazole Derivative C | C. albicans | 82% |
Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives. Compounds similar to this compound have been tested against various cancer cell lines including breast cancer and lung cancer cells. The results demonstrated a dose-dependent cytotoxic effect on these cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 |
| Thiadiazole Derivative D | A549 (Lung Cancer) | 20 |
Case Study 1: Antibacterial Screening
A study screened various thiadiazole derivatives for antibacterial activity against clinical isolates of bacteria. This compound showed promising results with a high inhibition percentage against E. coli, indicating its potential for development as an antibacterial agent .
Case Study 2: Anticancer Efficacy
In a series of experiments conducted on breast cancer cell lines (MCF7), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications. This suggests its potential as a lead compound for further anticancer drug development .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity or further functionalization.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur lone pair, forming a three-membered transition state. The electron-withdrawing thiadiazole ring accelerates reaction rates compared to aliphatic thioethers .
Nucleophilic Substitution at the Sulfanyl Position
The sulfanyl group serves as a leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions, enabling diversification of the thiadiazole ring.
Example : Reaction with benzyl mercaptan in acetone yields N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)benzylsulfanyl]acetamide, a candidate for anticancer screening .
Hydrolysis of the Acetamide Linkage
The acetamide bond undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid intermediates.
Implications : Hydrolysis products may retain biological activity or serve as intermediates for prodrug design .
Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring
The electron-deficient 2,4-difluorophenyl group participates in regioselective EAS, though reactivity is attenuated by fluorine’s strong deactivation.
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Meta-nitro derivatives | Low (~20%) | |
| Halogenation | Cl<sub>2</sub>, FeCl<sub>3</sub>, 40°C | Dichloro adducts (minor) | <10% |
Note : Fluorine’s ortho/para-directing effects compete with the acetamide’s meta-directing influence, leading to complex mixtures.
Cyclization Reactions
The compound’s flexible acetamide chain facilitates cyclization under dehydrating or catalytic conditions.
| Conditions | Products | Key Features | References |
|---|---|---|---|
| PPA, 120°C, 3 h | Thiadiazolo[3,2-b]quinazolinone derivatives | Six-membered ring formation | |
| CuI, DMF, 100°C | Macrocyclic lactams | Chelation-assisted cyclization |
Application : Cyclized derivatives exhibit enhanced pharmacokinetic profiles in preclinical models .
Metal Coordination Chemistry
The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.
| Metal Salt | Conditions | Complex Structure | Stability | References |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2 h | Octahedral Cu-S-O coordination | Moderate | |
| PdCl<sub>2</sub> | DCM, reflux, 6 h | Square-planar Pd(II) complexes | High |
Significance : Metal complexes show promise in anticancer and antimicrobial assays .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C-S bond in the sulfanyl group, generating radicals for polymerization or crosslinking.
| Light Source | Solvent | Products | Applications | References |
|---|---|---|---|---|
| 254 nm UV, 4 h | THF | Disulfide-linked dimers | Material science | |
| 365 nm UV, photosensitizer | CH<sub>3</sub>CN | Thiadiazole-functionalized polymers | Drug delivery |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A systematic comparison with structurally analogous compounds reveals insights into substituent effects on properties and bioactivity:
Molecular and Electronic Properties
- The difluorophenyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the acetamide carbonyl and improving resistance to enzymatic degradation.
- Compared to oxadiazole derivatives (), the thiadiazole ring’s sulfur atom may increase π-stacking interactions in biological targets, altering binding affinity .
Q & A
Advanced Research Question
- Docking Workflow :
- MD Simulations :
What experimental approaches are used to evaluate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
- Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .
How can reaction intermediates be characterized to resolve mechanistic ambiguities during synthesis?
Advanced Research Question
- Intermediate Trapping : Use LC-MS to identify transient species (e.g., thiosemicarbazide intermediates) .
- Isotopic Labeling : Incorporate ¹³C/¹⁵N labels to trace atom transfer during cyclization .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to determine rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
